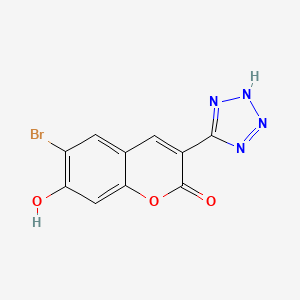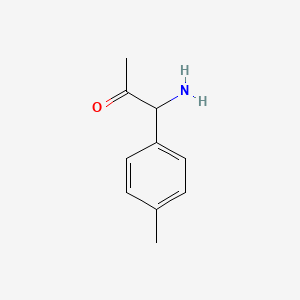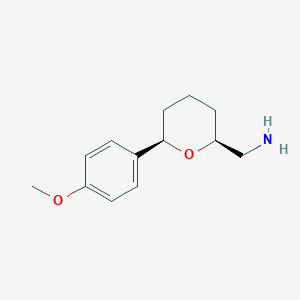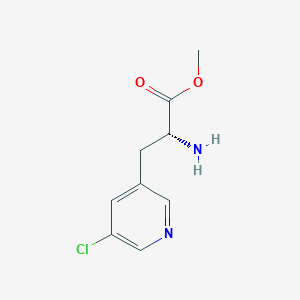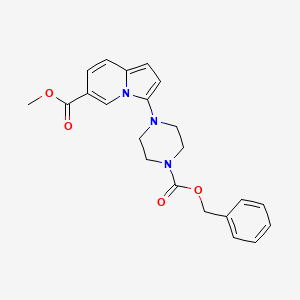![molecular formula C24H23ClN2O5 B13042626 4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine](/img/structure/B13042626.png)
4-(2'-Chloro-5'-((4-methoxybenzyl)oxy)-4'-nitro-[1,1'-biphenyl]-4-YL)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
The synthesis of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves several steps. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the nitro group: Nitration of the biphenyl core using a mixture of concentrated nitric and sulfuric acids.
Attachment of the methoxybenzyl group: This step involves the use of a Williamson ether synthesis, where the nitro-biphenyl compound reacts with 4-methoxybenzyl chloride in the presence of a base.
Chlorination: Introduction of the chlorine atom can be done using thionyl chloride or another chlorinating agent.
Morpholine ring formation: The final step involves the reaction of the intermediate compound with morpholine under suitable conditions to form the final product.
化学反応の分析
4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and alcohol.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural complexity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholine ring can also interact with various receptors and enzymes, modulating their activity.
類似化合物との比較
Similar compounds include:
4-Methoxybenzyl chloride: Used in similar synthetic applications but lacks the nitro and morpholine groups.
4-Methoxyphenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions but does not have the same biological activity.
4-Methoxybenzoyl chloride: Used in acylation reactions but lacks the biphenyl and morpholine components.
The uniqueness of 4-(2’-Chloro-5’-((4-methoxybenzyl)oxy)-4’-nitro-[1,1’-biphenyl]-4-YL)morpholine lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity.
特性
分子式 |
C24H23ClN2O5 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
4-[4-[2-chloro-5-[(4-methoxyphenyl)methoxy]-4-nitrophenyl]phenyl]morpholine |
InChI |
InChI=1S/C24H23ClN2O5/c1-30-20-8-2-17(3-9-20)16-32-24-14-21(22(25)15-23(24)27(28)29)18-4-6-19(7-5-18)26-10-12-31-13-11-26/h2-9,14-15H,10-13,16H2,1H3 |
InChIキー |
WVSYFKYHCCLUDK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C(=C2)C3=CC=C(C=C3)N4CCOCC4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




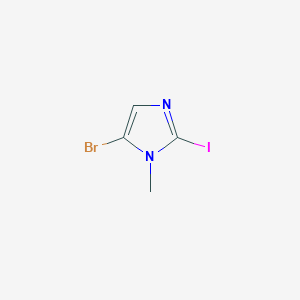
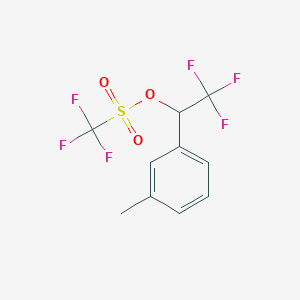
![1-Chloro-4-[(1S,4R)-4-butylcyclohexyl]benzene](/img/structure/B13042576.png)

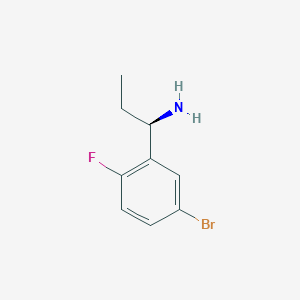
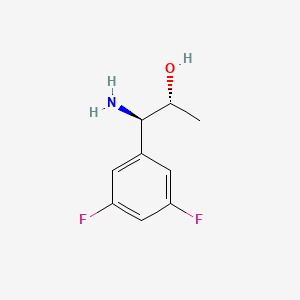
![1-(1-(Cyclopropylmethyl)-3-iodo-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13042591.png)
